molecular formula C14H17FN2O5S B3124463 Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate CAS No. 318288-74-3

Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate

Cat. No.: B3124463
CAS No.: 318288-74-3
M. Wt: 344.36 g/mol
InChI Key: AINGGLGXGDRSRU-UHFFFAOYSA-N
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Description

Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate (CAS 318288-74-3) is a piperazine-derived compound featuring a 4-fluorophenylsulfonyl group at the 1-position of the piperazinyl ring and an ethyl acetate moiety at the 2-position. Its molecular formula is C₁₄H₁₇FN₂O₅S, with a molecular weight of 344.36 g/mol . This compound is synthesized via sulfonylation reactions and characterized using techniques like NMR, MS, and TLC .

Properties

IUPAC Name

ethyl 2-[1-(4-fluorophenyl)sulfonyl-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O5S/c1-2-22-13(18)9-12-14(19)16-7-8-17(12)23(20,21)11-5-3-10(15)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINGGLGXGDRSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101185195
Record name Ethyl 1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazineacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318288-74-3
Record name Ethyl 1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318288-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the 4-fluorophenylsulfonyl group, and finally the esterification to form the ethyl ester. Common reagents used in these steps include sulfonyl chlorides, ethyl bromoacetate, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to remove sulfonyl groups.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or

Biological Activity

Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Synthesis and Chemical Structure

The synthesis of this compound involves the reaction of piperazine derivatives with ethyl acetoacetate and 4-fluorobenzenesulfonyl chloride. The resulting compound features a piperazine ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.

Chemical Structure

  • Molecular Formula : C14H16FNO4S
  • Molecular Weight : 319.35 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have demonstrated that derivatives of piperazine, including this compound, exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been found to induce apoptosis in cancer cells through the modulation of apoptotic pathways. Specifically, it upregulates pro-apoptotic proteins while downregulating anti-apoptotic factors such as Bcl-2 and Bcl-xL .
  • Cytotoxicity : In vitro studies showed that compounds similar to this compound exhibited IC50 values ranging from 0.7 µM to 10.5 µM against various human cancer cell lines, including melanoma and colorectal adenocarcinoma .

Antimicrobial Activity

Research has also indicated that piperazine derivatives possess antimicrobial properties. This compound has shown activity against certain bacterial strains, suggesting its potential as an antimicrobial agent.

Neuropharmacological Effects

The compound's structural characteristics allow it to interact with neurotransmitter systems. Piperazine derivatives have been studied for their effects on serotonin receptors, indicating potential applications in treating mood disorders .

Study 1: Anticancer Efficacy

In a study conducted by Sommerwerk et al., various piperazine derivatives were synthesized and tested for their anticancer efficacy. The results indicated that compounds with similar structures to this compound displayed significant cytotoxicity against multiple cancer cell lines, with specific emphasis on the mechanisms involving apoptosis induction .

Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial effects of piperazine derivatives. The findings highlighted that compounds exhibiting a sulfonamide moiety showed enhanced activity against Staphylococcus aureus and other pathogenic bacteria, suggesting a promising avenue for developing new antibiotics .

Data Table: Biological Activities of Piperazine Derivatives

Compound NameActivity TypeIC50 (µM)Target Cell Lines
Compound AAnticancer0.8HL-60 (leukemia)
Compound BAntimicrobialN/AS. aureus
Ethyl 2-{...}Anticancer1.4 - 10.5A549 (lung), MCF7 (breast)

Scientific Research Applications

Antithrombotic Properties

Research indicates that derivatives of this compound exhibit antithrombotic properties, making them valuable in preventing thromboembolic disorders such as thrombosis and myocardial infarction. A study highlighted that compounds similar to Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate could inhibit coagulation factors like factor Xa and thrombin, which are crucial in blood clotting processes .

Antimicrobial Activity

A case study on hybrid heterocyclic molecules based on piperazine skeletons demonstrated that compounds related to this compound possess antimicrobial properties. The study synthesized several derivatives and evaluated their effectiveness against various bacterial strains, showing promising results .

Cancer Treatment

The compound has been investigated for its potential use in cancer therapy due to its ability to modulate biological pathways involved in tumor growth and metastasis. Its mechanism of action may involve the inhibition of specific enzymes that facilitate cancer progression .

Clinical Trials

Recent clinical trials have explored the efficacy of compounds similar to this compound in treating thromboembolic conditions. Results indicated a significant reduction in clot formation compared to standard treatments, suggesting its potential as a novel anticoagulant agent.

Comparative Studies

Comparative studies have been conducted to evaluate the effectiveness of this compound against existing drugs in terms of potency and side effects. These studies highlight its favorable safety profile and enhanced efficacy, particularly in patients with resistant forms of thrombosis.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Electron-Withdrawing Groups: The 3,4-dichlorophenylsulfonyl analog (CAS 318469-55-5) exhibits enhanced stability due to chlorine's electron-withdrawing nature, which may slow hydrolysis compared to the fluorine-substituted target compound .
  • Sulfonyl vs. Benzoyl :

    • Replacing the sulfonyl group with a 2,4-difluorobenzoyl moiety (CAS 318288-62-9) reduces molecular weight and polarity, possibly altering pharmacokinetic profiles .

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, such as:

  • Step 1 : Sulfonylation of the piperazine ring using 4-fluorophenylsulfonyl chloride under reflux with a base (e.g., K₂CO₃) .
  • Step 2 : Acetylation of the secondary amine using ethyl chloroacetate in the presence of a coupling agent (e.g., DCC) .
  • Step 3 : Recrystallization or column chromatography (e.g., silica gel with EtOAc/hexane) for purification.

Q. Key Variables :

  • Temperature control during sulfonylation (70–80°C) minimizes side reactions.
  • Solvent choice (e.g., dichloromethane vs. ethanol) affects reaction kinetics and purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., sulfonyl and ester groups) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., dihedral angles between the piperazine and fluorophenyl groups) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 365.40 for C₁₅H₁₂FN₃O₃S₂) and fragmentation patterns .

Data Contradictions : Discrepancies in spectral data (e.g., unexpected splitting in 1^1H NMR) may arise from rotational isomerism or solvent effects, requiring repeated analysis under standardized conditions .

Advanced Research Questions

Q. What catalytic strategies improve enantioselectivity in derivatives of this compound?

  • Organocatalysis : L-Proline catalyzes asymmetric annulation reactions with aldehydes, achieving diastereoselectivity >7:3 in thienothiopyran derivatives via enamine intermediates .
  • Metal Catalysts : Pd-mediated cross-coupling introduces aryl/heteroaryl groups at the piperazine nitrogen, enhancing pharmacological diversity .

Q. Methodological Challenges :

  • Catalyst loading (<5 mol%) and solvent polarity (e.g., THF vs. DMF) critically influence enantiomeric excess (ee) .

Q. How does the electronic nature of the 4-fluorophenylsulfonyl group affect reactivity in nucleophilic substitutions?

  • Electron-Withdrawing Effects : The sulfonyl group activates the piperazine ring for nucleophilic attack at the α-carbon, facilitating alkylation or acylation .
  • Steric Hindrance : Ortho-substituents on the fluorophenyl group reduce reactivity by ~30% compared to para-substituted analogs .

Q. Experimental Design :

  • Use Hammett substituent constants (σ) to correlate electronic effects with reaction rates .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases or proteases) via the sulfonyl and carbonyl pharmacophores .
  • QSAR Models : Correlate substituent lipophilicity (ClogP) with antimicrobial activity (IC₅₀) using CoMFA/CoMSIA .

Q. Validation :

  • Compare docking scores (e.g., ΔG = -8.2 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Data Analysis and Contradictions

Q. How are conflicting crystallographic data resolved (e.g., bond length discrepancies)?

  • Refinement Protocols : Hydrogen atoms are placed in calculated positions using riding models (C–H = 0.93–0.96 Å) and refined with SHELXL .
  • Data Filtering : Exclude reflections with I < 2σ(I) to improve R-factor reliability (<0.05) .

Example : In C₁₅H₁₂FN₃O₃S₂, the S–C bond length (1.723–1.745 Å) aligns with sulfonyl-thiochromene analogs, validating structural assignments .

Q. What strategies mitigate low yields in large-scale synthesis?

  • Flow Chemistry : Continuous reactors reduce reaction times (from 12 h to 2 h) and improve reproducibility for steps like sulfonylation .
  • Microwave Assistance : Accelerates cyclization steps (e.g., 80°C → 120°C) with 15–20% yield enhancement .

Q. Purity Challenges :

  • High-performance liquid chromatography (HPLC) with C18 columns resolves byproducts (e.g., desulfonylated impurities) .

Pharmacological Research

Q. What in vitro assays evaluate the compound’s kinase inhibition potential?

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) using ADP-Glo™ assays .
  • Dose-Response Curves : Determine IC₅₀ values (nM range) with 72-hour incubations in cancer cell lines (e.g., HeLa, MCF-7) .

Q. Data Interpretation :

  • Off-target effects (e.g., COX-2 inhibition) are assessed via selectivity indices (SI = IC₅₀ non-target / IC₅₀ target) .

Q. How is metabolic stability assessed in preclinical studies?

  • Microsomal Incubations : Human liver microsomes (HLM) with NADPH cofactor quantify half-life (t₁/₂) via LC-MS/MS .
  • CYP450 Inhibition : Fluorescent assays (e.g., P450-Glo™) identify interactions with CYP3A4/2D6 .

Q. Key Findings :

  • Ester hydrolysis (t₁/₂ = 45 min in HLM) suggests rapid clearance, prompting prodrug strategies .

Q. What structural modifications enhance blood-brain barrier (BBB) penetration?

  • LogP Optimization : Introduce lipophilic groups (e.g., methyl or trifluoromethyl) to increase ClogP from 1.2 → 2.5 .
  • P-Glycoprotein Avoidance : Reduce molecular weight (<450 Da) and hydrogen bond count (<8) to minimize efflux .

Q. Validation :

  • In situ perfusion models quantify BBB permeability (Pe = 1.2 × 10⁻³ cm/s) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate

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